![molecular formula C16H13ClN2O2 B1278641 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline CAS No. 162364-72-9](/img/structure/B1278641.png)
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a compound with a similar structure, (±)-12aR-12- [ (11S)-7,8-difluoro-6,11-dihydrodibenzo [b,e]thiepin-11-yl]-7-benzyloxy-3,4,12,12a-tetrahydro-1h- [1,4]oxazino [3,4-c]pyrido [2,1-f] [1,2,4]triazine-6,8-dione (compound 3), using a sulfonate resin solid acid catalyst (HND-580) under microwave conditions .Scientific Research Applications
Bioactive Molecule Design
The compound can be used as a scaffold or a pharmacophore moiety in designing novel biologically active small molecules . This is particularly useful in the field of medicinal and pharmaceutical chemistry, where new drugs are constantly being developed.
Antimicrobial Applications
Chalcones derivatives, which can be synthesized using this compound, have wide applications in pharmaceutical and medicinal chemistry . They have been shown to have antimicrobial activity, making them potentially useful in the development of new antibiotics .
Anti-Alzheimer’s Disease Research
A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, which can be derived from this compound, was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
Anticoagulant Activities
Coumarin-containing compounds, which can be synthesized using this compound, have shown diverse pharmacological activities, including anticoagulant activities .
Anti-inflammatory Applications
Coumarin-containing compounds have also shown anti-inflammatory effects , which could be useful in the treatment of various inflammatory diseases.
Antitumor Effects
Coumarin-containing compounds have demonstrated antitumor effects , suggesting potential applications in cancer treatment.
Mechanism of Action
Target of Action
It is known that benzyloxy moieties can help increase egfr kinase inhibitory activity . This suggests that the compound could potentially interact with EGFR kinases, which play a crucial role in cell signaling pathways related to cell growth and survival .
Mode of Action
For instance, the bulky benzyloxy moiety has been found to increase EGFR kinase inhibitory activity . This suggests that the compound could potentially inhibit EGFR kinases, thereby affecting cell signaling pathways related to cell growth and survival .
Biochemical Pathways
If the compound does indeed interact with egfr kinases as suggested, it could potentially affect various cell signaling pathways related to cell growth and survival .
Pharmacokinetics
One source suggests that the compound has high gi absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor , which could potentially affect its metabolism and hence its bioavailability.
Result of Action
If the compound does indeed inhibit egfr kinases as suggested, it could potentially affect cell signaling pathways related to cell growth and survival .
Action Environment
It is known that various environmental factors, such as ph, temperature, and the presence of other substances, can influence the action and stability of chemical compounds in general .
properties
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGIYCBNJBHZSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443221 | |
Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | |
CAS RN |
162364-72-9 | |
Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(BENZYLOXY)-4-CHLORO-6-METHOXYQUINAZOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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